molecular formula C15H9BrN4O3S B2610279 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 341943-27-9

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2610279
CAS No.: 341943-27-9
M. Wt: 405.23
InChI Key: JWCFDJQUVVUMAA-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a bromophenyl group, a thiadiazole ring, and a nitrobenzamide moiety. Thiadiazole derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is achieved through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives. The bromophenyl group is introduced via a bromination reaction, and the nitrobenzamide moiety is incorporated through a nitration reaction followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: The reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution of the bromine atom can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and a heterocyclic ring, but with different substituents.

    N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound features a bromophenyl group and a sulfonylbenzoyl moiety, showing different biological activities.

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical reactivity and biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O3S/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCFDJQUVVUMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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